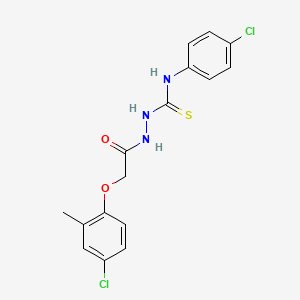
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide (CMT) is a synthetic compound that has been used in a wide range of scientific research applications. It is a thiosemicarbazide derivative, and has been studied for its ability to act as an inhibitor of cytochrome P450 enzymes, as well as its potential to modulate the activity of certain enzymes involved in the metabolism of drugs. CMT has also been investigated for its biochemical and physiological effects in both in vitro and in vivo models.
Applications De Recherche Scientifique
Synthesis and Characterization of Thiosemicarbazide Derivatives
Thiosemicarbazide derivatives, including compounds related to 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide, have been synthesized and characterized for various scientific applications. These derivatives are prepared through reactions involving specific phenyl and methoxy compounds with thiosemicarbazide or its N4H substituents. Their structural characterization through elemental analysis, IR, 1H NMR, and MS studies has provided insights into their potential coordination geometries and reactivities (El-Shazly et al., 2006).
Potential Anticancer Agents
Research has identified thiosemicarbazide derivatives as potential anticancer agents. In-depth studies on their synthesis, structural characterization, and biological activities have been conducted, revealing their cytotoxic effects on melanoma cells while being non-toxic to normal fibroblasts. This research suggests a promising avenue for the development of new anticancer drugs based on thiosemicarbazide derivatives (Kozyra et al., 2022).
Antimicrobial and Enzyme Inhibition Activities
Thiosemicarbazide derivatives have been synthesized and tested for their antimicrobial and enzyme inhibition activities, including lipase and α-glucosidase inhibition. These compounds have shown significant biological activities, highlighting their potential as therapeutic agents for treating various diseases (Bekircan et al., 2015).
DNA Interaction Studies
Some thiosemicarbazide derivatives have been found to interact with DNA, suggesting their potential as anticancer agents through mechanisms such as DNA intercalation. These interactions could lead to the development of novel therapeutic strategies targeting cancer cells' genetic material (Pitucha et al., 2020).
Synthesis and Biological Activities of Oxadiazole Derivatives
Research into the synthesis of oxadiazole derivatives from thiosemicarbazide compounds has demonstrated their potential analgesic and anti-inflammatory activities. These studies suggest the therapeutic potential of these derivatives in managing pain and inflammation (Dewangan et al., 2015).
Propriétés
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-10-8-12(18)4-7-14(10)23-9-15(22)20-21-16(24)19-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXSEYORUHOXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2816851.png)
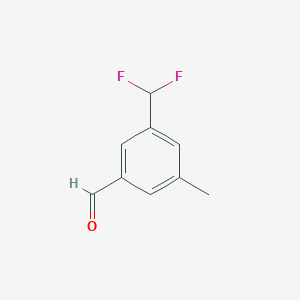
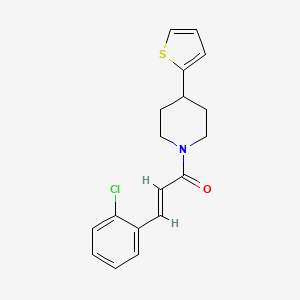
![3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2816856.png)
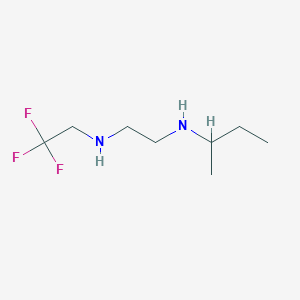

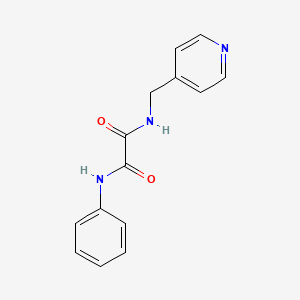
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)
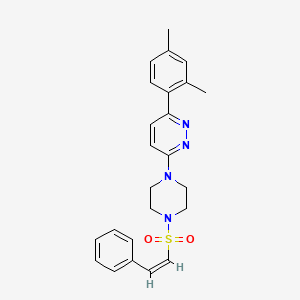
![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)
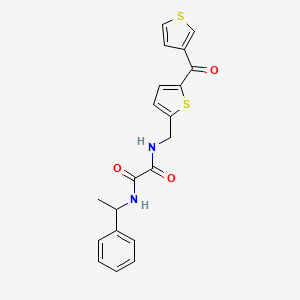
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)